REACTION_CXSMILES
|
C(O[C:5](=[O:7])[CH3:6])(=O)C.[Br:8][C:9]1[CH:15]=[CH:14][C:12]([NH2:13])=[C:11]([CH2:16][CH3:17])[CH:10]=1.CC([O-])=O.[K+].[N:23](OCCC(C)C)=O.C1OCCOCCOCCOCCOCCOC1>C(Cl)(Cl)Cl>[C:5]([N:13]1[C:12]2[C:11](=[CH:10][C:9]([Br:8])=[CH:15][CH:14]=2)[C:16]([CH3:17])=[N:23]1)(=[O:7])[CH3:6] |f:2.3|
|
Name
|
|
Quantity
|
4.73 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(N)C=C1)CC
|
Name
|
KOAc
|
Quantity
|
2.94 g
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-].[K+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
6.65 mL
|
Type
|
reactant
|
Smiles
|
N(=O)OCCC(C)C
|
Name
|
|
Quantity
|
660 mg
|
Type
|
reactant
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
STIRRING
|
Details
|
stirred for 12 h.
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration and concentration
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel chromatography (hexane/EtOAc)
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Type
|
ADDITION
|
Details
|
from mixed solvent of hexane and CHCl3
|
Type
|
CUSTOM
|
Details
|
to give
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)N1N=C(C2=CC(=CC=C12)Br)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |